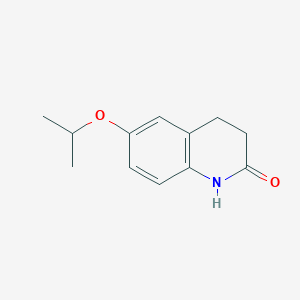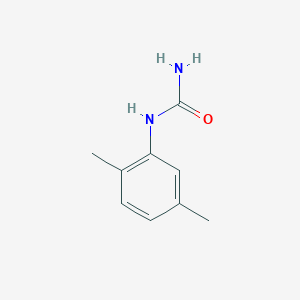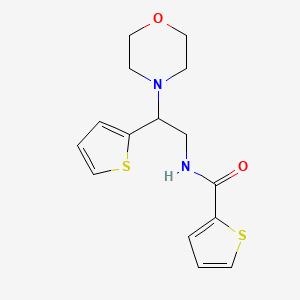
3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclohexylamine with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexylamine: A precursor in the synthesis of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine.
1,2-Oxazole: The oxazole ring is a common structural motif in many biologically active compounds.
Cyclohexylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and an oxazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-methylcyclohexyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)13-12-8/h7H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYNMWOGQHCONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=NOC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515939.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2515940.png)

![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)
